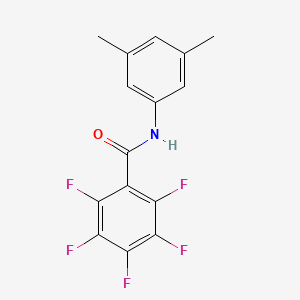
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, commonly known as AMG-837, is a small molecule inhibitor of glucagon receptor (GCGR). It has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM).
Mécanisme D'action
AMG-837 binds to the extracellular domain of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide and prevents the binding of glucagon. This leads to a decrease in hepatic glucose production and an increase in insulin secretion, which results in improved glucose control. The exact mechanism of action of AMG-837 is still under investigation.
Biochemical and Physiological Effects:
In animal models of T2DM, AMG-837 has been shown to improve glucose control, reduce fasting glucose levels, and improve glucose tolerance. It has also been shown to reduce hepatic glucose production and increase insulin secretion. AMG-837 has been shown to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
AMG-837 is a potent and selective inhibitor of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, which makes it a valuable tool for studying the role of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in glucose homeostasis. However, its limited solubility in water and low oral bioavailability make it challenging to administer in animal studies. In addition, the high cost of synthesis and limited availability of the compound may limit its use in some laboratories.
Orientations Futures
There are several future directions for the study of AMG-837. One area of research is the optimization of the synthesis method to improve yield and reduce cost. Another area of research is the development of more soluble analogs of AMG-837 that can be administered orally. In addition, further studies are needed to elucidate the mechanism of action of AMG-837 and to determine its potential therapeutic applications in the treatment of T2DM and other metabolic disorders.
In conclusion, AMG-837 is a small molecule inhibitor of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide that has been extensively studied for its potential therapeutic applications in the treatment of T2DM. Its potent and selective inhibition of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide makes it a valuable tool for studying the role of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in glucose homeostasis. However, its limited solubility and high cost of synthesis may limit its use in some laboratories. Further studies are needed to optimize the synthesis method, develop more soluble analogs, and determine its potential therapeutic applications.
Applications De Recherche Scientifique
AMG-837 has been extensively studied for its potential therapeutic applications in the treatment of T2DM. N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide is a G-protein-coupled receptor that plays a critical role in glucose homeostasis. Glucagon, the ligand for N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide, is a hormone that stimulates hepatic glucose production and promotes hyperglycemia. Inhibition of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide has been shown to improve glucose control in animal models of T2DM. AMG-837 has been shown to be a potent and selective inhibitor of N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide in vitro and in vivo.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO/c1-6-3-7(2)5-8(4-6)21-15(22)9-10(16)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAASCOPKZPZOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(methoxymethyl)-6-methyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}nicotinonitrile](/img/structure/B4792183.png)
![6-chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4792194.png)
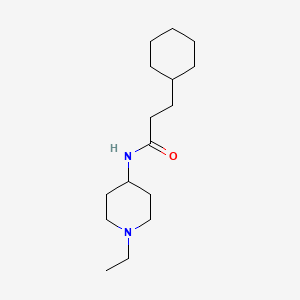
![3-{[2-(4-isopropoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4792207.png)
![5-{3-bromo-4-[(3-nitrobenzyl)oxy]benzylidene}-3-propyl-1,3-thiazolidine-2,4-dione](/img/structure/B4792208.png)


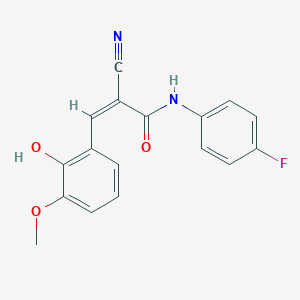
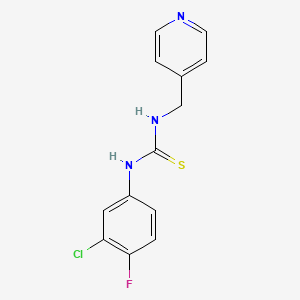
![3-methyl-4-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4792230.png)
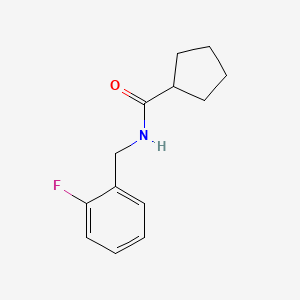
![3-amino-N-(2,3-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4792247.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4792255.png)
![5-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4792270.png)